molecular formula C11H9BrClN3O B1492723 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 2098122-56-4

5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B1492723
CAS No.: 2098122-56-4
M. Wt: 314.56 g/mol
InChI Key: BQLMIVNFYCDMKG-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine is a halogenated pyrimidine derivative featuring a bromo group at position 5, a chloro group at position 4, and a 4-methoxyphenyl substituent at position 6 of the pyrimidine ring. Pyrimidines are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their versatility in drug design . This compound’s synthesis typically involves nucleophilic substitution reactions, as seen in analogous pyrimidine derivatives. For example, 5-bromo-2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine is synthesized via reaction of 4-methoxyphenylamine with 5-bromo-2,4-dichloropyrimidine in isopropanol, followed by potassium carbonate quenching .

Properties

IUPAC Name

5-bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN3O/c1-17-7-4-2-6(3-5-7)9-8(12)10(13)16-11(14)15-9/h2-5H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLMIVNFYCDMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

The molecular formula for this compound is C11H10BrClN2C_{11}H_{10}BrClN_2, with a molecular weight of approximately 305.57 g/mol. Its structure features a pyrimidine core substituted with bromine, chlorine, and a methoxyphenyl group, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways, such as protein kinases.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related pyrimidine derivatives effectively inhibited the activity of dihydrofolate reductase (DHFR), a critical enzyme for DNA synthesis in rapidly dividing cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous tissues .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In vivo studies indicate that it can significantly reduce inflammation markers in animal models. The anti-inflammatory effects are attributed to the compound's ability to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings : In a recent experiment assessing various pyrimidine derivatives, this compound exhibited a notable reduction in edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory drug .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As noted, it inhibits DHFR, which is crucial for nucleotide synthesis.
  • Cytokine Modulation : The compound reduces levels of inflammatory cytokines, potentially through modulation of NF-kB signaling pathways.
  • Membrane Disruption : Its interaction with bacterial membranes may lead to increased permeability and cell lysis.

Comparison with Similar Compounds

Halogenation Patterns

  • 5-Bromo-2-chloropyrimidin-4-amine (C₄H₄BrClN₃): Lacks the 4-methoxyphenyl group but shares bromo and chloro substituents. Its crystal structure reveals N–H⋯N hydrogen bonds forming a 2D network, which contrasts with the bulkier 4-methoxyphenyl-substituted target compound, likely altering solubility and packing .
  • 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (C₅H₅BrClN₃S): Replaces the methoxyphenyl group with a methylthio group.

Aromatic Substituents

  • 4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine: Substitutes morpholinophenyl at position 3. The morpholine group introduces polarity and hydrogen-bonding capacity, contributing to antibacterial activity against Vibrio cholerae . In contrast, the methoxyphenyl group in the target compound provides electron donation without significant polarity.
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Features a fluorophenyl group and a methoxyphenylaminomethyl side chain. The fluorine atom enhances metabolic stability, while the methoxy group aligns with the target compound’s electronic profile .

Heterocyclic and Aliphatic Substituents

  • 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine : Replaces the methoxyphenyl group with a piperidine ring. The aliphatic amine increases basicity and solubility, diverging from the aromatic-driven properties of the target compound .
  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (C₉H₁₁BrClN₃): Substitutes a cyclopentyl group at the N4 position.

Key Observations

  • Solubility : Aliphatic substituents (e.g., piperidine, cyclopentyl) improve aqueous solubility relative to aromatic groups .
  • Biological Activity: Morpholinophenyl derivatives exhibit pronounced antibacterial activity, suggesting that substituent polarity and hydrogen-bonding capacity are critical for targeting microbial enzymes .

Preparation Methods

Halogenation Steps

  • Selective bromination at the 5-position and chlorination at the 4-position can be carried out using reagents such as N-bromosuccinimide (NBS) for bromination and sulfuryl chloride or phosphorus oxychloride for chlorination.
  • Reaction conditions (temperature, solvent, and stoichiometry) are optimized to avoid polysubstitution and to achieve high regioselectivity.

Coupling with 4-Methoxyphenyl Group

  • The 6-position substitution with a 4-methoxyphenyl group is often achieved via palladium-catalyzed cross-coupling reactions.
  • Commonly, a Suzuki coupling between a 6-halopyrimidine intermediate and 4-methoxyphenylboronic acid is employed.
  • Typical conditions include Pd(PPh3)4 as the catalyst, a base such as K2CO3, and solvents like dioxane or toluene under reflux or microwave irradiation.

Final Amination and Purification

  • The 2-amino group is introduced either by nucleophilic substitution of a 2-chloro precursor or retained from earlier steps.
  • The final compound is purified by recrystallization or chromatography to achieve high purity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Pyrimidine core synthesis Malononitrile, methanol, HCl, composite solvent Formation of pyrimidine intermediate
2 Halogenation NBS (bromination), SO2Cl2 or POCl3 (chlorination) Introduction of 5-bromo and 4-chloro substituents
3 Cross-coupling (Suzuki) Pd catalyst, 4-methoxyphenylboronic acid, base Attachment of 4-methoxyphenyl group at C-6
4 Amination or retention of amine Nucleophilic substitution or protection/deprotection Introduction/maintenance of 2-amino group
5 Purification Recrystallization, chromatography Isolation of pure this compound

Research Findings and Optimization Notes

  • Yield and Purity: Optimizing solvent systems and reaction times in halogenation and coupling steps significantly improves yields and product purity.
  • Catalyst Selection: Palladium catalysts with appropriate ligands enhance coupling efficiency and reduce side reactions.
  • Regioselectivity: Careful control of halogenation conditions is critical to avoid substitution at undesired positions on the pyrimidine ring.
  • Scalability: The described methods are amenable to scale-up with appropriate adjustments in reaction vessel design and reagent addition rates.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsSolventTemperatureReference
BrominationNBS, DMFDMF0–5°C
SubstitutionPd(PPh₃)₄, K₂CO₃THF/H₂O80°C
Amine formationNH₃ (g), EtOHEtOHReflux

Advanced: How can computational chemistry predict substituent effects on electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations are critical:

  • Geometry Optimization: Use B3LYP/6-31G(d) basis sets to model the pyrimidine core and substituents .
  • Electrostatic Potential Maps: Identify electron-deficient regions (e.g., bromine and chlorine sites) for predicting nucleophilic attack or hydrogen bonding .
  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to assess reactivity. For example, the electron-withdrawing Br/Cl groups lower LUMO energy, enhancing electrophilicity .

Example Workflow:

Optimize structure using Gaussian 02.

Analyze Mulliken charges to map reactive sites.

Compare FMO results with experimental reactivity data to validate predictions.

Basic: Which spectroscopic techniques are prioritized for structural validation?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths (e.g., C-Br: ~1.89 Å) and intermolecular interactions (Cl···N: 3.09–3.10 Å) critical for confirming halogen positioning .
  • NMR Spectroscopy:
    • ¹H NMR: Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons split due to substituent anisotropy.
    • ¹³C NMR: Bromine/chlorine substituents deshield adjacent carbons (e.g., C4-Cl: δ ~145 ppm) .
  • IR Spectroscopy: Confirm amine N-H stretches (3300–3500 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .

Advanced: How do crystal packing interactions influence stability and solubility?

Methodological Answer:
Intermolecular forces in the crystal lattice:

  • Halogen Bonding: Cl···N interactions (3.09–3.10 Å) stabilize the 3D framework, reducing solubility in nonpolar solvents .
  • Hydrogen Bonding: N-H···O/N contacts (e.g., amine to methoxy oxygen) enhance thermal stability. Use Mercury software to visualize packing motifs .
  • π-π Stacking: The 4-methoxyphenyl group engages in offset stacking (dihedral angle: ~12°), affecting dissolution kinetics .

Q. Table 2: Key Crystallographic Parameters

ParameterValueImpactReference
Cl···N distance3.09–3.10 ÅStabilizes lattice
Dihedral angle (pyrimidine-phenyl)12.8°Influences π-stacking

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

  • Recrystallization: Use acetonitrile or ethanol/water mixtures for slow evaporation, yielding high-purity crystals (m.p. 313–315 K) .
  • Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:3) to separate halogenated byproducts. Monitor fractions via TLC (Rf ~0.4).
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Statistical Design of Experiments (DoE): Use factorial designs to test variables (e.g., substituent position, concentration). For example, a 2³ factorial design evaluates Br/Cl/methoxy effects on IC₅₀ .
  • Meta-Analysis: Pool data from multiple studies using tools like RevMan, adjusting for publication bias .

Example DoE Setup:

FactorLevelsResponse
Bromine position5 vs. 6IC₅₀
Methoxy groupPresent vs. absentSolubility
Assay pH7.4 vs. 6.5Activity

Advanced: What challenges arise in establishing structure-activity relationships (SAR) for halogenated pyrimidines?

Methodological Answer:

  • Steric Effects: Bulky substituents (e.g., 4-methoxyphenyl) alter dihedral angles (~86°), hindering target binding. Use X-ray/DFT to quantify steric maps .
  • Electronic Effects: Bromine’s electronegativity vs. chlorine impacts charge distribution. Compare Hammett σ values (σ_Br = 0.23, σ_Cl = 0.47) to correlate with activity .
  • Solubility-Potency Trade-off: Halogens improve target affinity but reduce solubility. Mitigate via prodrug strategies (e.g., esterification of methoxy groups) .

Q. Table 3: SAR Parameters

SubstituentDihedral Angleσ ValueLogP
Br (C5)12.8°0.232.8
Cl (C4)12.0°0.472.5
OMe (C6)86.1°-0.271.9

Basic: How to optimize reaction yields in halogenation steps?

Methodological Answer:

  • Temperature Control: Bromination at 0–5°C minimizes side reactions (e.g., debromination) .
  • Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂ for Suzuki coupling; ligand choice (e.g., SPhos) improves cross-coupling efficiency .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance halogen mobility but may require quenching with H₂O to isolate products .

Advanced: What computational tools model substitution reaction pathways?

Methodological Answer:

  • Reaction Path Search: Use GRRM or AFIR methods to identify transition states and intermediates .
  • Kinetic Modeling: Apply Eyring equations with DFT-derived activation energies (ΔG‡) to predict rate constants. For example, Br substitution ΔG‡ ≈ 25 kcal/mol .
  • Machine Learning (ML): Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions for novel substitutions .

Advanced: How to address discrepancies in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Validation Protocols: Cross-check X-ray data with NMR/IR. For example, crystallographic Cl positions should match ¹³C NMR shifts .
  • Dynamic Effects: Use variable-temperature NMR to detect conformational flexibility not captured in static crystal structures .
  • Synchrotron Validation: High-resolution XRD (λ = 0.7 Å) resolves ambiguities in heavy-atom positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine
Reactant of Route 2
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5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine

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